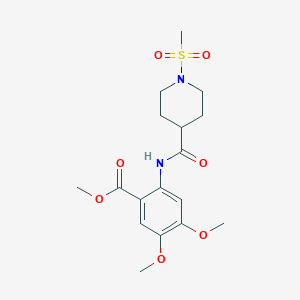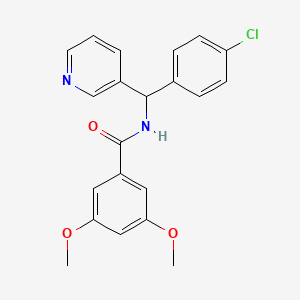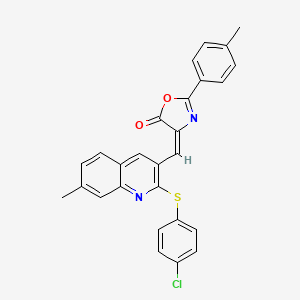
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide, also known as QL-IX-55, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QL-IX-55 is a member of the benzamide family and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用機序
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide selectively inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrates (IRSs). This leads to increased insulin signaling and glucose uptake in peripheral tissues, resulting in improved glycemic control. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells in vitro. In animal models of obesity and insulin resistance, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has also been shown to reduce inflammation in adipose tissue and improve liver function in obese mice.
実験室実験の利点と制限
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, the high cost of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide may limit its widespread use in research studies.
将来の方向性
Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. In addition, further studies could investigate the molecular mechanisms underlying the effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide on insulin signaling and glucose homeostasis. Finally, the development of more potent and selective inhibitors of PTP1B could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N,N-dimethyl-4-aminobenzamide in the presence of acetic acid and sodium acetate. The resulting compound is then subjected to a catalytic hydrogenation reaction to obtain N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide leads to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve lipid metabolism and reduce inflammation in animal models of obesity and insulin resistance.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-6-14(7-5-13)20(24)22(2)12-16-10-15-11-17(25-3)8-9-18(15)21-19(16)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZSFGKGPMNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

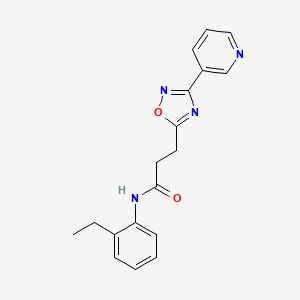
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
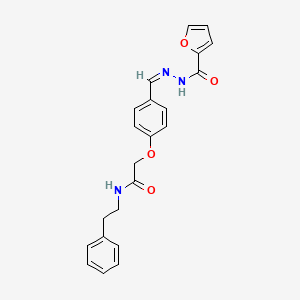
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)





![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
